molecular formula C11H11NO6S2 B13743378 2-Naphthalenesulfonic acid, 6-amino-5-sulfomethyl- CAS No. 29727-70-6

2-Naphthalenesulfonic acid, 6-amino-5-sulfomethyl-

Katalognummer: B13743378
CAS-Nummer: 29727-70-6
Molekulargewicht: 317.3 g/mol
InChI-Schlüssel: FHAPCIVDWNIOPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthalenesulfonic acid, 6-amino-5-sulfomethyl- is an organic compound belonging to the class of naphthalenesulfonic acids. It is characterized by the presence of an amino group and a sulfomethyl group attached to the naphthalene ring. This compound is often used as an intermediate in the synthesis of dyes and other chemical products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the amino or sulfomethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted naphthalenes.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenesulfonic acid, 6-amino-5-sulfomethyl- has a wide range of applications in scientific research:

Wirkmechanismus

The compound exerts its effects primarily through interactions with specific molecular targets. The amino and sulfomethyl groups play a crucial role in binding to enzymes and receptors, influencing various biochemical pathways. The exact mechanism of action can vary depending on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Naphthalenesulfonic acid, 6-amino-5-sulfomethyl- is unique due to the presence of both amino and sulfomethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific binding interactions and chemical transformations.

Eigenschaften

CAS-Nummer

29727-70-6

Molekularformel

C11H11NO6S2

Molekulargewicht

317.3 g/mol

IUPAC-Name

6-amino-5-(sulfomethyl)naphthalene-2-sulfonic acid

InChI

InChI=1S/C11H11NO6S2/c12-11-4-1-7-5-8(20(16,17)18)2-3-9(7)10(11)6-19(13,14)15/h1-5H,6,12H2,(H,13,14,15)(H,16,17,18)

InChI-Schlüssel

FHAPCIVDWNIOPS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2CS(=O)(=O)O)N)C=C1S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.